molecular formula C14H11N3O2S B2973984 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide CAS No. 1211210-82-0

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide

Cat. No. B2973984
CAS RN: 1211210-82-0
M. Wt: 285.32
InChI Key: CADPXVPSCOBVSX-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The isoxazole and thiophene rings are connected by a methylene (-CH2-) group .


Synthesis Analysis

The synthesis of isoxazoles has been a subject of research for many years due to their synthetic availability, special chemical and biological properties, and widespread practical use . Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over the years .


Chemical Reactions Analysis

Isoxazoles, including “N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide”, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Future Directions

Isoxazoles, including “N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(11-4-1-2-6-15-11)16-9-10-8-12(19-17-10)13-5-3-7-20-13/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADPXVPSCOBVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)picolinamide

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